molecular formula C18H16F2N4O2S B2429045 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-45-6

3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2429045
CAS No.: 2034381-45-6
M. Wt: 390.41
InChI Key: AQEQGAIMORNCAR-UHFFFAOYSA-N
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Description

3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N4O2S and its molecular weight is 390.41. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c19-12-2-1-11(14(20)10-12)9-16(25)23-6-3-13(4-7-23)24-18(26)17-15(21-22-24)5-8-27-17/h1-2,5,8,10,13H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEQGAIMORNCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thieno[3,2-d][1,2,3]triazin derivatives, which are known for their diverse biological activities. The presence of a 2,4-difluorophenyl moiety and a piperidine ring contributes to its pharmacological properties. The molecular formula is represented as follows:

  • IUPAC Name: this compound
  • Molecular Weight: Approximately 380.4 g/mol

Structural Formula

The structural representation can be depicted as:

C18H18F2N4S\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_4\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-d][1,2,3]triazin derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Activity

A study conducted on several thieno[3,2-d][1,2,3]triazin derivatives demonstrated their effectiveness in inhibiting cell proliferation in human melanoma cell lines (A375 and M14). The most active compound exhibited an IC50 value of approximately 1.1 nM , indicating strong antiproliferative activity against these cancer cells .

The proposed mechanism of action involves the inhibition of tubulin polymerization and interference with the cell cycle. Compounds similar to the one have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect was observed at low micromolar concentrations (around 5 µM ) in HeLa cells .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of thieno[3,2-d][1,2,3]triazin have been evaluated for antimicrobial activity. A study reported that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions on the triazin ring enhanced antimicrobial potency .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 ValueReference
AntiproliferativeA375 (Human Melanoma)1.1 nM
AntiproliferativeM14 (Human Melanoma)1.2 nM
AntimicrobialE. coli0.5 µg/mL
AntimicrobialS. aureus0.8 µg/mL

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Substitution at C5Increased potency
FluorinationEnhanced selectivity
Piperidine ringCritical for binding

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including piperidine functionalization, acylation, and heterocyclic ring formation. Key challenges include regioselectivity in thieno-triazine formation and avoiding side reactions during acetyl group introduction. Optimization strategies:

  • Use coupling agents (e.g., HATU or EDC) for amide bond formation to improve yield .
  • Control temperature (<0°C) during acylation to prevent decomposition of the difluorophenylacetyl moiety .
  • Employ chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., piperidin-4-yl integration, fluorine coupling in 2,4-difluorophenyl) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification .
  • X-ray Crystallography : To resolve stereochemical ambiguities in the piperidine-thieno-triazine linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the difluorophenyl and piperidine moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace difluorophenyl with mono-/non-fluorinated phenyl groups or substitute piperidine with morpholine/azepane to assess pharmacokinetic effects .
  • In Vitro Assays : Compare inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays (IC50 determination) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to active sites .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Replication : Conduct dose-ranging experiments (0.1–100 μM) under standardized conditions (pH 7.4, 37°C) to validate potency discrepancies .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thieno-pyrimidines) to identify trends in fluorophenyl group contributions .
  • Cell Line Validation : Use isogenic cell lines (e.g., wild-type vs. mutant) to confirm target specificity .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B guidelines) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acetyl group or ring-opened triazine) .
  • Kinetic Modeling : Calculate half-life (t1/2) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for assessing this compound’s therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., EGFR or CDK2) with Z’-factor >0.5 .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 × 10⁻6 cm/s) .

Q. How can computational methods guide the optimization of this compound’s solubility and bioavailability?

  • Methodological Answer :

  • QSAR Modeling : Use ADMET predictors (e.g., SwissADME) to correlate logP values (<3) with aqueous solubility .
  • Co-Crystallization Screens : Screen with cyclodextrins or succinic acid to enhance dissolution rates .
  • Free Energy Perturbation (FEP) : Predict substituent effects on binding entropy/enthalpy .

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